molecular formula C19H16FNO4S2 B2664658 (Z)-3-(3-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one CAS No. 461690-70-0

(Z)-3-(3-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Cat. No. B2664658
CAS RN: 461690-70-0
M. Wt: 405.46
InChI Key: UMVSLCIFTOKUKX-SXGWCWSVSA-N
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Description

“(Z)-3-(3-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one” is a chemical compound with the molecular formula C19H16FNO4S2 . Its average mass is 405.463 Da and its monoisotopic mass is 405.050476 Da .

Scientific Research Applications

Hydrogen-Bonded Structures and Interactions

Research on similar compounds to (Z)-3-(3-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one has shown that these molecules often form hydrogen-bonded dimers, which can be linked into chains either by aromatic pi-pi stacking interactions or by dipolar carbonyl-carbonyl interactions. This structural feature is essential for understanding the compound's behavior in crystalline forms, indicating potential applications in the development of materials with specific molecular architectures (Delgado, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).

Antimicrobial and Antitumor Activities

The structural motif of thiazolidin-4-one derivatives has been associated with significant antimicrobial and antitumor activities. Studies have synthesized and evaluated derivatives for their efficacy against various microbial strains and tumor cell lines, highlighting the potential of these compounds in therapeutic applications. For instance, certain derivatives have demonstrated high activity against Mycobacterium smegmatis, a model organism for studying mycobacterial diseases (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012). Additionally, research on eperezolid-like molecules has shown promising antimicrobial properties, further supporting the potential use of these compounds in combating infectious diseases (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Anti-Inflammatory and Analgesic Activities

The exploration of thiazolidin-4-one derivatives has also extended into the evaluation of their anti-inflammatory and analgesic activities. Certain synthesized compounds have shown significant efficacy in reducing inflammation and pain in animal models, suggesting their potential as novel therapeutic agents for treating conditions associated with inflammation and pain (Khalifa & Abdelbaky, 2008).

Synthesis and Structural Characterization

The synthesis and molecular structure investigation of compounds structurally related to (Z)-3-(3-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one have been subjects of research, with studies employing techniques such as X-ray diffraction to elucidate their crystal structures. These studies provide insights into the compounds' molecular conformations and the effects of substituents on their structural and potentially pharmacological properties (Benhalima, Toubal, Chouaih, Chita, Maggi, Djafri, & Hamzaoui, 2011).

properties

IUPAC Name

(5Z)-3-(3-fluorophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4S2/c1-23-14-7-11(8-15(24-2)17(14)25-3)9-16-18(22)21(19(26)27-16)13-6-4-5-12(20)10-13/h4-10H,1-3H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVSLCIFTOKUKX-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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